molecular formula C25H27N3O4 B6489209 N'-(2-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 941872-33-9

N'-(2-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide

Cat. No.: B6489209
CAS No.: 941872-33-9
M. Wt: 433.5 g/mol
InChI Key: NXRFVVZYJKBKPV-UHFFFAOYSA-N
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Description

N'-(2-Methoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a synthetic amide derivative characterized by three key structural motifs:

  • Naphthalen-1-yl group: A polycyclic aromatic hydrocarbon contributing to hydrophobicity and π-π stacking interactions.
  • Morpholin-4-yl group: A six-membered heterocycle containing oxygen and nitrogen, enhancing solubility and hydrogen-bonding capacity.
  • 2-Methoxyphenyl substituent: An aromatic ring with an electron-donating methoxy group at the ortho position, influencing electronic and steric properties.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-31-23-12-5-4-11-21(23)27-25(30)24(29)26-17-22(28-13-15-32-16-14-28)20-10-6-8-18-7-2-3-9-19(18)20/h2-12,22H,13-17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRFVVZYJKBKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Positional Isomerism: 2-Methoxy vs. 3-Methoxy Substitution

The compound N'-(3-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide (CAS 941872-29-3) differs only in the methoxy group position (meta vs. ortho). Key implications include:

  • Electronic Effects : Ortho substitution alters electron density distribution compared to meta, possibly modulating interactions with charged residues in biological targets.
  • Metabolic Stability : Positional differences influence susceptibility to oxidative metabolism, as methoxy groups are common sites for demethylation.

Heterocyclic Replacements: Naphthalene vs. Furan

N-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-N′-(2-methoxyethyl)ethanediamide replaces naphthalene with a furan ring:

  • Aromatic Surface Area : Furan’s smaller aromatic system reduces hydrophobic interactions but may improve solubility.
  • Hydrogen-Bonding Capacity : The furan oxygen can act as a hydrogen-bond acceptor, unlike naphthalene, which primarily engages in van der Waals interactions.

Amide Backbone Variations: Ethanediamide vs. Propanamide

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide features a propanamide backbone instead of ethanediamide:

  • Conformational Flexibility : The longer propanamide chain may increase rotational freedom, affecting binding pocket accommodation.

Substituent Comparisons: Morpholine vs. Piperazine

The compound BA72532 (CAS 877631-53-3) incorporates a phenylpiperazine group instead of morpholine:

Property Morpholine Substituent Piperazine Substituent
Basicity pKa ~5.5 (weaker base) pKa ~9.8 (stronger base)
Solubility Moderate (polar oxygen) Lower (aromatic piperazine)
Target Interactions Hydrogen-bond donor/acceptor Cation-π interactions possible

Halogenated Analogs

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide introduces halogens (Cl, F):

  • Lipophilicity : Halogens increase logP, enhancing membrane permeability but risking solubility issues.
  • Electrophilic Reactivity : Fluorine’s electronegativity may polarize adjacent bonds, affecting binding to electron-rich targets.

Physicochemical and Pharmacokinetic Considerations

A comparative analysis of molecular properties is summarized below:

Compound (Example) Molecular Weight Key Functional Groups logP (Predicted)
Target Compound ~450–500 Naphthalene, morpholine, ethanediamide ~3.5–4.0
N'-(3-Methoxyphenyl) Analog ~450–500 Naphthalene, morpholine, ethanediamide ~3.5–4.0
Furan-Containing Analog ~400 Furan, morpholine, ethanediamide ~2.0–2.5
BA72532 476.5 Phenylpiperazine, ethanediamide ~4.5–5.0
  • Solubility : Morpholine and ethanediamide groups improve aqueous solubility compared to purely aromatic analogs.
  • Metabolic Pathways : Naphthalene rings are prone to cytochrome P450-mediated oxidation, while morpholine may undergo ring-opening metabolism.

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